molecular formula C15H14FN5O B2627925 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile CAS No. 2380144-41-0

3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile

Cat. No.: B2627925
CAS No.: 2380144-41-0
M. Wt: 299.309
InChI Key: NKBKMXCPBRPTEK-UHFFFAOYSA-N
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Description

3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a piperidine ring, and a fluoropyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile stands out due to its unique combination of a fluoropyrimidine moiety with a piperidine and pyridine ring. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c16-11-9-19-15(20-10-11)22-12-3-6-21(7-4-12)14-2-1-5-18-13(14)8-17/h1-2,5,9-10,12H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBKMXCPBRPTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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